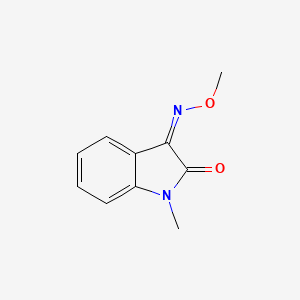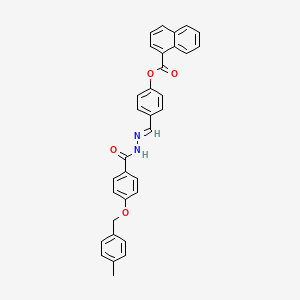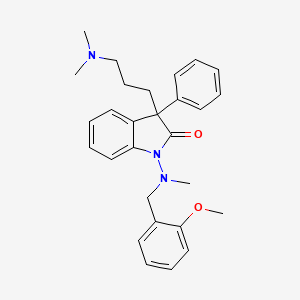
Bis(dichloromethyl)sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[(dichloromethyl)sulfonyl]methane is an organochlorine compound characterized by the presence of two chlorine atoms and a sulfonyl group attached to a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro[(dichloromethyl)sulfonyl]methane can be synthesized through the chlorination of methane or chloromethane with chlorine gas at high temperatures (400–500°C). This process involves a series of reactions that produce progressively more chlorinated products . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dichloro[(dichloromethyl)sulfonyl]methane typically involves large-scale chlorination processes. The chlorination of methane or chloromethane is carried out in reactors designed to handle high temperatures and corrosive gases. The resulting mixture of chlorinated products is then separated by distillation to isolate dichloro[(dichloromethyl)sulfonyl]methane .
Chemical Reactions Analysis
Types of Reactions
Dichloro[(dichloromethyl)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of dichloro[(dichloromethyl)sulfonyl]methane .
Scientific Research Applications
Dichloro[(dichloromethyl)sulfonyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies involving sulfonylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of dichloro[(dichloromethyl)sulfonyl]methane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the sulfonyl group make the compound highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its use in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichloro[(dichloromethyl)sulfonyl]methane include:
Dichloromethane: A widely used solvent with similar chlorinated structure but without the sulfonyl group.
Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, particularly in formylation reactions.
Uniqueness
Dichloro[(dichloromethyl)sulfonyl]methane is unique due to the presence of both chlorine atoms and a sulfonyl group, which confer distinct reactivity and chemical properties. This combination makes it particularly useful in specific synthetic applications where both chlorination and sulfonylation are required .
Properties
CAS No. |
86013-22-1 |
|---|---|
Molecular Formula |
C2H2Cl4O2S |
Molecular Weight |
231.9 g/mol |
IUPAC Name |
dichloro(dichloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1(4)9(7,8)2(5)6/h1-2H |
InChI Key |
KTIDLZJZARSLET-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)

![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)
![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
